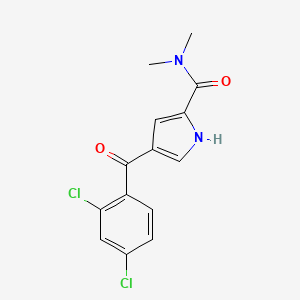

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

The compound 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a chemical entity that can be presumed to have biological activity given its structural features, which include a pyrrole ring, a dichlorobenzoyl group, and a dimethylcarboxamide moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves molecular hybridization or multi-step reactions. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were synthesized through a molecular hybridization approach, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of polyamides containing pyridyl moieties involved a direct polycondensation reaction, which suggests that polycondensation could be a viable method for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity. For example, the introduction of a benzimidazole moiety to the pyrrole ring resulted in significant antiproliferative activity against certain cancer cell lines . Similarly, the introduction of bulky N-alkyl groups to 4-(anilino)pyrrole-2-carboxamides increased their binding affinity for androgen receptors . These findings suggest that the molecular structure of 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide could be fine-tuned to target specific biological receptors.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including deprotonation to form anion dimers, as seen in compounds containing 3,4-dichloro-2,5-diamido-substituted pyrrole units . This indicates that the compound may also participate in similar reactions, potentially leading to the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect solubility and thermal properties, as seen in the synthesis of new polyamides . Computational ADME studies of pyrrole derivatives have also shown significant physicochemical, pharmacokinetic, and drug-likeness properties, suggesting that 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide could have favorable properties for drug development .

Applications De Recherche Scientifique

Polyamide Synthesis

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide and its derivatives are used in the synthesis of new polyamides. These compounds participate in polycondensation reactions with aromatic diamines, resulting in polymers with inherent viscosities and notable thermal properties. Such polymers exhibit solubility in polar solvents and potential for various industrial applications (Faghihi & Mozaffari, 2008).

Molecular Structure Studies

The molecular structure of N,N-dimethyl-1H-pyrrole-2-carboxamide derivatives has been analyzed through low-temperature X-ray crystallography. Such studies help in understanding the molecular interactions and the geometry of these compounds, which is crucial for their application in materials science (Linden, Wright, & König, 1995).

Antibacterial Agent Synthesis

Derivatives of pyrrole–2–carboxamide, including those similar to 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, have been explored as potent antibacterial agents. These compounds show effectiveness against various Gram-positive and Gram-negative bacterial strains, highlighting their potential in developing new antibacterial drugs (Mane et al., 2017).

Anticancer Research

Some pyrrole-3-carboxamide derivatives have been evaluated for their anticancer activity. These compounds, including ones structurally related to 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, have shown significant antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Rasal, Sonawane, & Jagtap, 2020).

Development of Novel Pharmaceuticals

The synthesis of 1H-1-pyrrolylcarboxamides, which include structures similar to 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, has been pursued for their pharmacological interest. These compounds offer potential in the development of new pharmaceuticals with diverse therapeutic applications (Bijev, Prodanova, & Nankov, 2003).

Safety and Hazards

The safety data sheet for 2,4-dichlorobenzoyl peroxide, a related compound, indicates that it may cause an allergic skin reaction and may damage fertility or the unborn child . It is also classified as an organic peroxide, type D, and skin sensitizer, category 1 . It is recommended to avoid breathing dust/fume and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds like 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid have been found to interact with peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha .

Biochemical Pathways

Similar compounds have been found to affect pathways related to the targets they interact with

Pharmacokinetics

Similar compounds like 2,4-dichlorobenzoyl chloride have been found to decompose in water and are soluble in alcohol, ether, and acetone . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on the targets it interacts with, it can be inferred that the compound may have effects on cellular processes related to these targets . More research is needed to elucidate the exact effects of this compound’s action.

Action Environment

Similar compounds like di-(2,4-dichlorobenzoyl) peroxide have been found to react with air and water, which could potentially influence their action .

Propriétés

IUPAC Name |

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYANKEUNJOTSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182088 | |

| Record name | 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

CAS RN |

303995-95-1 | |

| Record name | 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303995-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)

![4,4-dimethyl-2-methylsulfanyl-6-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidine](/img/structure/B3035138.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)

![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)

![[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035147.png)

![2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B3035150.png)

![(3Z)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]imino-2-(4-fluorophenyl)propanenitrile](/img/structure/B3035152.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B3035153.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone](/img/structure/B3035155.png)

![(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3035156.png)